molecular formula C10H6BrNO B1265606 6-bromo-2H-chromene-3-carbonitrile CAS No. 57543-68-7

6-bromo-2H-chromene-3-carbonitrile

Cat. No.: B1265606
CAS No.: 57543-68-7
M. Wt: 236.06 g/mol
InChI Key: SIAGUJHXCCKDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Safety and Hazards

This compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H-chromene-3-carbonitrile typically involves the reaction of substituted salicylaldehydes with acrylonitrile in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is carried out at room temperature to 40°C for 4-5 hours . Another method involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate, catalyzed by trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The nitrile group can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Condensation Reactions: Reagents such as aldehydes or ketones in the presence of a base or acid catalyst.

Major Products Formed

    Substitution Reactions: Products include substituted chromenes with different functional groups replacing the bromine atom.

    Condensation Reactions: Products include various chromene derivatives with extended conjugation or additional functional groups.

Mechanism of Action

The mechanism of action of 6-bromo-2H-chromene-3-carbonitrile is not fully understood. its biological activities are believed to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group may enhance its binding affinity to these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2H-chromene-3-carbonitrile is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological activity compared to other chromene derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAGUJHXCCKDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206171
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-68-7
Record name 6-Bromo-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-5-bromobenzaldehyde XXIX (30 g, 0.15 mol), acrylonitrile (50 g, 0.75 mol), and 1,4-diazabicyclo[2.2.2]octane (Dabco, 4 g, 0.035 mol) was refluxed overnight. The reaction mixture was diluted with ethyl ether and washed with NaOH (1N), water, HCl (1N) and brine. The organic phase was dried over anhydrous Na2SO4, and concentrated in vacuo to give 25 g of 6-bromo-2H-chromene-3-carbonitrile XXX (Yield 70%). MS: calc'd 237 (MH+), exp 237 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2H-chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.